molecular formula C10H13N3O6 B12931235 Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester CAS No. 23571-46-2

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester

Cat. No.: B12931235
CAS No.: 23571-46-2
M. Wt: 271.23 g/mol
InChI Key: JTXMKNWEENMQPM-UHFFFAOYSA-N
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Description

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is a chemical compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid moiety esterified with a 2-(5-methyl-2-nitroimidazol-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester typically involves the esterification of succinic acid with 2-(5-methyl-2-nitroimidazol-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester involves its interaction with biological targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic microorganisms, making the compound useful in treating infections caused by such pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is unique due to its ester linkage with succinic acid, which may confer distinct physicochemical properties and biological activities compared to other nitroimidazole derivatives. This uniqueness can be leveraged in developing new therapeutic agents and in various industrial applications .

Properties

CAS No.

23571-46-2

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

4-[2-(5-methyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C10H13N3O6/c1-7-6-11-10(13(17)18)12(7)4-5-19-9(16)3-2-8(14)15/h6H,2-5H2,1H3,(H,14,15)

InChI Key

JTXMKNWEENMQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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